Chiral Purity Verification via Specific Optical Rotation vs. L-Enantiomer
D-Leucine methyl ester hydrochloride exhibits a specific optical rotation of [α]20/D = -12° to -14° (c=2, H2O), while the L-enantiomer (L-Leu-OMe·HCl) rotates plane-polarized light to +13° under identical conditions . This opposite and equal magnitude of rotation provides a robust, quantitative assay for enantiomeric identity and purity.
| Evidence Dimension | Specific Optical Rotation ([α]D, c=2, H2O) |
|---|---|
| Target Compound Data | -12° to -14° |
| Comparator Or Baseline | L-Leucine Methyl Ester Hydrochloride: +13° |
| Quantified Difference | Absolute difference of 25-27° in sign and magnitude |
| Conditions | c=2 in H2O at 20°C |
Why This Matters
This quantifiable difference enables definitive confirmation of chiral identity during quality control, preventing inadvertent use of the incorrect enantiomer which would yield invalid research results or failed peptide syntheses.
